molecular formula C19H24ClNO4 B12319067 1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride

Cat. No.: B12319067
M. Wt: 365.8 g/mol
InChI Key: BLFMXKJHMQFPFA-UHFFFAOYSA-N
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Description

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride is a complex organic compound with significant importance in various scientific fields. . Its structure consists of an isoquinoline backbone with multiple functional groups, making it a versatile molecule for chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and participate in metabolic processes. The compound’s hydroxyl and methoxy groups play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol is unique due to its specific combination of functional groups and its role as a precursor to important alkaloids. Its versatility in chemical reactions and applications in various fields make it a valuable compound for research and industrial purposes .

Biological Activity

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol; hydrochloride, commonly referred to as reticuline, is an isoquinoline alkaloid with potential pharmacological properties. This compound has garnered attention for its biological activities, including neuroprotective effects and potential applications in treating neuropsychiatric disorders.

The molecular formula of reticuline is C19H23NO4C_{19}H_{23}NO_4 with a molecular weight of approximately 329.39 g/mol. It exhibits a melting point of 125-126°C and is soluble in DMSO. The compound's optical activity is noted at +88.318 (c 0.21, ethanol) .

PropertyValue
Molecular FormulaC19H23NO4
Molecular Weight329.39 g/mol
Melting Point125-126°C
SolubilitySoluble in DMSO
Optical Activity+88.318

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of reticuline. It has been shown to promote the survival of dopaminergic neurons, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. In vitro experiments demonstrated that reticuline can protect against oxidative stress-induced cell death in neuronal cultures, suggesting its potential as a therapeutic agent for neuroprotection .

Dopamine Receptor Interaction

Reticuline has been investigated for its interaction with dopamine receptors, particularly the D3 receptor. Research indicates that it acts as a selective agonist for the D3 receptor, promoting β-arrestin translocation and G protein activation without significant activity on other dopamine receptors. This selectivity may offer advantages in developing treatments for conditions such as schizophrenia and addiction .

Antimicrobial Activity

In addition to its neuroprotective effects, reticuline has demonstrated antimicrobial properties. Studies have reported its effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity . This aspect broadens the potential applications of reticuline beyond neurological disorders.

Study on Neuroprotection

A study published in Nature explored the neuroprotective effects of reticuline on induced pluripotent stem cell-derived dopaminergic neurons. The findings showed that reticuline significantly reduced neuronal death caused by toxic agents, supporting its role in neuroprotection .

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various alkaloids, including reticuline. The results indicated that reticuline exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values below 100 µg/mL, highlighting its potential as a natural antimicrobial agent .

Properties

Molecular Formula

C19H24ClNO4

Molecular Weight

365.8 g/mol

IUPAC Name

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride

InChI

InChI=1S/C19H23NO4.ClH/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11,15,21-22H,6-8H2,1-3H3;1H

InChI Key

BLFMXKJHMQFPFA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC.Cl

Origin of Product

United States

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